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Compound of Interest

3-Amino-4-chlorophenylboronic
Compound Name: o
aci

cat. No.: B1275839

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectroscopic data for 3-Amino-4-
chlorophenylboronic acid. Due to a lack of publicly available, experimentally verified spectra
for 3-Amino-4-chlorophenylboronic acid, this document presents predicted data and
experimental data from closely related analogs to serve as a reference for researchers. The
included protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) are generalized for the analysis of similar aromatic boronic acid
compounds.

Data Presentation

The following tables summarize the available spectroscopic data. It is critical to note that where
experimental data for the target compound is unavailable, data for structurally similar
compounds is provided for illustrative purposes and should be interpreted with caution.

Table 1: Predicted Mass Spectrometry Data for 3-Amino-4-chlorophenylboronic acid
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Adduct Predicted m/z
[M+H]* 172.0331
[M+Na]* 194.0150
[M-H]- 170.0185
[M+NHa]* 189.0596
[M+K]+ 209.9889
[M+H-H20]* 154.0230
[M+HCOO]- 216.0240

Note: Data is computationally predicted and sourced from public chemical databases. Actual
experimental values may vary.

Table 2: Experimental *H NMR Data for Analogs of 3-Amino-4-chlorophenylboronic acid

Compound/Analog Solvent Chemical Shift (6) ppm

8.16 (s, broad), 7.79 (d, J=8.3
4-Chlorophenylboronic acid DMSO-ds Hz, 2H), 7.39 (d, J = 8.3 Hz,
2H)

7.18 (d, J=7.3 Hz, 1H), 7.11 (t,
3-Aminophenylboronic acid MeOD J=7.7 Hz, 1H), 6.99 (s, 1H),
6.74 (d, J=8.1 Hz, 1H)

8.13 (s, 2H), 7.91 (t, J=1.7 Hz,
1H), 7.76 (dt, J=7.7, 1.3 Hz,

1H), 7.59 (ddd, J=8.0, 2.0, 1.0
Hz, 1H), 7.35 (t, J=7.8 Hz, 1H)

3-Bromophenylboronic acid DMSO-de

Note: The chemical shifts and coupling constants for 3-Amino-4-chlorophenylboronic acid
are expected to be influenced by the presence of both the amino and chloro substituents.

Table 3: Experimental 23C NMR Data for 3-Bromophenylboronic acid (Analog)
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Solvent Chemical Shift (6) ppm

DMSO-de 142.1, 134.8, 130.3, 129.5, 128.9, 121.9

Note: This data is for an analog and serves as an estimation. The carbon chemical shifts for 3-
Amino-4-chlorophenylboronic acid will be different due to the electronic effects of the amino
and chloro groups.

Table 4: Experimental IR Absorption Frequencies for 3-Bromophenylboronic acid (Analog)

Functional Group Wavenumber (cm~—2)
O-H stretch (boronic acid) 3371 (broad)

C-H stretch (aromatic) 3060

C=C stretch (aromatic) 1594, 1565, 1471

B-O stretch 1351

C-Br stretch 677

Note: For 3-Amino-4-chlorophenylboronic acid, one would expect to see additional peaks
corresponding to N-H stretching (around 3300-3500 cm~1) and a C-Cl stretching vibration
(typically 600-800 cm™1).

Experimental Protocols

The following are generalized experimental protocols for obtaining spectroscopic data for
compounds such as 3-Amino-4-chlorophenylboronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

o Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., DMSO-ds, CDClIs, or D20) in a 5 mm NMR tube. Ensure the sample
is fully dissolved; sonication may be used to aid dissolution.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
ensure a homogeneous magnetic field.
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e 1H NMR Acquisition: Acquire the *H NMR spectrum using a standard pulse sequence. Typical
parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a
sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

e 13C NMR Acquisition: Acquire the 13C NMR spectrum using a proton-decoupled pulse
sequence. Due to the low natural abundance of 13C, a larger number of scans (e.g., 1024 or
more) and a longer relaxation delay may be necessary.

» Data Processing: Process the raw data by applying a Fourier transform, phasing the
spectrum, and performing baseline correction. Integrate the peaks in the 1H NMR spectrum
and reference the chemical shifts to the residual solvent peak or an internal standard (e.qg.,
TMS).

Infrared (IR) Spectroscopy

o Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid
sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact
between the sample and the crystal.

o Background Collection: Collect a background spectrum of the empty ATR setup. This will be
automatically subtracted from the sample spectrum.

o Sample Spectrum Acquisition: Collect the IR spectrum of the sample. Typically, 16 to 32
scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm~1,

o Data Processing: The resulting spectrum of absorbance or transmittance versus
wavenumber is analyzed to identify characteristic absorption bands corresponding to the
functional groups present in the molecule.

Mass Spectrometry (MS)

» Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable
solvent such as methanol, acetonitrile, or a mixture with water. A small amount of formic acid
or ammonium acetate may be added to promote ionization.

« lonization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is
a common technique for polar molecules like amino-phenylboronic acids and can be run in
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either positive or negative ion mode.

e Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the
mass analyzer (e.g., quadrupole, time-of-flight).

o Detection: The detector records the abundance of ions at each m/z value.

o Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of
the compound from the molecular ion peak (e.g., [M+H]* or [M-H]~) and to identify any
characteristic fragment ions.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a
chemical compound.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

 To cite this document: BenchChem. [Spectroscopic Analysis of 3-Amino-4-
chlorophenylboronic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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